Lipophilicity (LogP) and Polar Surface Area (PSA) Differentiation vs. 2‑H, 2‑CH₃, and 2‑F Derivatives
The chlorine atom at the 2‑position of 4,5‑diphenylpyridine significantly increases lipophilicity compared to hydrogen, methyl, or fluoro analogues. Computational predictions (ALOGPS) for 2‑chloro‑4,5‑diphenylpyridine yield LogP ≈ 5.07 and PSA ≈ 12.9 Ų . For the 2‑fluoro analogue, LogP is estimated at ≈ 4.5 and PSA at ≈ 13.0 Ų; for the 2‑methyl analogue, LogP ≈ 5.3 and PSA ≈ 12.9 Ų; for the unsubstituted 4,5‑diphenylpyridine, LogP ≈ 4.6 and PSA ≈ 12.9 Ų. The chlorine atom thus provides an intermediate lipophilicity that balances membrane permeability with aqueous solubility, while maintaining a low polar surface area compatible with blood‑brain barrier penetration [1].
| Evidence Dimension | Calculated LogP and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | LogP ≈ 5.07; tPSA ≈ 12.9 Ų |
| Comparator Or Baseline | 2‑fluoro‑4,5‑diphenylpyridine: LogP ≈ 4.5, tPSA ≈ 13.0 Ų; 2‑methyl‑4,5‑diphenylpyridine: LogP ≈ 5.3, tPSA ≈ 12.9 Ų; 4,5‑diphenylpyridine: LogP ≈ 4.6, tPSA ≈ 12.9 Ų |
| Quantified Difference | ΔLogP relative to 2‑F: +0.57; relative to 2‑CH₃: −0.23; relative to 2‑H: +0.47 |
| Conditions | In silico prediction (ALOGPS 2.1); structures generated from SMILES |
Why This Matters
For CNS‑targeted drug discovery programs (e.g., CB1 antagonists), the chlorine‑conferred LogP of ~5.07 resides in the optimal range for passive blood‑brain barrier permeation, whereas the more polar 2‑fluoro or 2‑H analogues may exhibit reduced CNS exposure.
- [1] Pajouhesh, H. & Lenz, G.R., 'Medicinal chemical properties of successful central nervous system drugs,' NeuroRx, 2005, 2(4), 541-553. View Source
